molecular formula C9H16N4 B13530843 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

Cat. No.: B13530843
M. Wt: 180.25 g/mol
InChI Key: OOAPAKFFBIUEBO-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the formation of the triazole ring followed by the attachment of the cyclopentane moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by amination to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-(1,2,4-Triazol-1-yl)cyclopentan-1-amine: Similar structure but lacks the dimethyl groups.

    1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is unique due to the presence of both the dimethyl groups on the triazole ring and the cyclopentane moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H16N4/c1-7-11-8(13(2)12-7)9(10)5-3-4-6-9/h3-6,10H2,1-2H3

InChI Key

OOAPAKFFBIUEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2(CCCC2)N)C

Origin of Product

United States

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